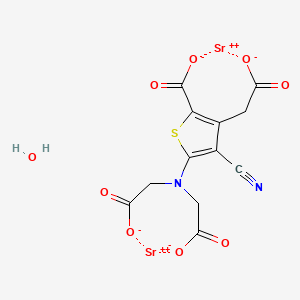
Strontiumranelat-Hydrat
Übersicht
Beschreibung
Ranelic acid strontium salt hydrate, also known as Strontium ranelate, is a medication used for the management of severe osteoporosis in high-risk postmenopausal women and adult men . It is a dual action bone agent (DABA) that inhibits bone resorption and stimulates bone formation, inhibiting osteoclast differentiation while activating gene expression in osteoblasts .
Synthesis Analysis
The synthesis of strontium ranelate and its hydrates has been described in a patent . The process involves heating the ethyl tetraester of formula (IIa) with sodium hydroxide, in an aqueous alcoholic medium, and then distilling off the ethanol and most of the water to isolate the tetrasodium salt of formula (IIIa) by precipitation. The compound of formula (IIIa) is then reacted with strontium chloride in water to yield strontium ranelate, which is isolated by filtration .
Molecular Structure Analysis
Strontium ranelate comprises two atoms of stable strontium and one molecule of ranelic acid . It forms the ranelate ion, C 12 H 6 N 2 O 8 S 4− .
Chemical Reactions Analysis
Ranelic acid is an organic acid capable of chelating metal cations. It forms the ranelate ion, C 12 H 6 N 2 O 8 S 4− .
Physical And Chemical Properties Analysis
The molecular weight of Ranelic acid strontium salt hydrate is 531.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 12 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass is 531.8062755 g/mol . The Topological Polar Surface Area is 217 Ų . It has a Heavy Atom Count of 26 .
Wissenschaftliche Forschungsanwendungen
Gewebetechnik und Regeneration von Knochen
Strontiumranelat-Hydrat hat vielversprechende Ergebnisse in der Knochengewebetechnik gezeigt. Es verbessert die biologische Aktivität und die physikalisch-chemischen Eigenschaften von Materialien, was für Patienten mit Osteoporose von Vorteil ist. Studien haben gezeigt, dass Strontium die Materialeigenschaften in vitro und in vivo deutlich verbessern kann .
Osteoporose-Behandlung
Strontiumranelat, eine Verbindung, die this compound enthält, wird als therapeutisches Medikament gegen Osteoporose eingesetzt. Es hat einen dualen Mechanismus, der die Knochenbildung stimuliert und gleichzeitig den Knochenabbau hemmt, was für die Behandlung der postmenopausalen Osteoporose entscheidend ist .
Verbesserung des Knochenstoffwechsels
Das Vorhandensein von Strontium in this compound beeinflusst den Knochenstoffwechsel, indem es die Osteoblastendifferenzierung und die Expression von Osteogenese-Markern erhöht. Dies spiegelt eine erhöhte osteoblastische Aktivität und Mineralisierung wider, die für gesundes Knochengewebe unerlässlich ist .
Verbesserung der Knochenmikroarchitektur
this compound trägt zur Verbesserung der Knochenmikroarchitektur bei. Es stimuliert die Knochenbildung und verbessert die Qualität des Knochengewebes, während es gleichzeitig Knochenverlust verhindert und die Resorptionsaktivität von Osteoklasten reduziert .
Wirkmechanismus
Target of Action
Ranelic acid strontium salt hydrate, also known as strontium ranelate, primarily targets the cells involved in bone turnover, namely osteoblasts and osteoclasts . Osteoblasts are responsible for bone formation, while osteoclasts are involved in bone resorption .
Mode of Action
Strontium ranelate has a unique mode of action. It increases the replication of preosteoblastic cells and enhances the synthesis of collagen and noncollagenic proteins by osteoblasts . Simultaneously, it decreases the differentiation of pre-osteoclasts and reduces the bone-resorbing activity of mature osteoclasts . This dual action results in an increase in bone mass .
Biochemical Pathways
Strontium ranelate influences several biochemical pathways. It activates the protein kinase C and p38 mitogen-activated protein kinase pathways, leading to increased expression of the immediate early genes, c-fos and egr-1, which are involved in osteoblast replication . It also triggers the canonical Wnt pathway, promoting the differentiation of osteoblasts and inhibiting apoptotic processes .
Pharmacokinetics
The pharmacokinetic properties of strontium ranelate are crucial for its bioavailability. It is administered orally as a suspension . The absolute bioavailability of strontium is about 25% (within a range of 19-27%) after an oral dose of 2 g strontium ranelate .
Result of Action
The result of strontium ranelate’s action is a rebalanced bone turnover in favor of bone formation . It improves bone mineral density at numerous sites and both increases markers of bone formation and decreases markers of bone resorption . This leads to an increase in bone mass and a reduction in the risk of fractures .
Action Environment
The action of strontium ranelate is influenced by various environmental factors. For instance, the presence of calcium or sodium salts can affect its ability to stimulate the synthesis of collagen and noncollagenic proteins by osteoblasts
Safety and Hazards
When handling Ranelic acid strontium salt hydrate, it is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . Avoid contact with skin, eyes, and clothing. Use protective equipment to minimize exposure. Avoid prolonged or repeated exposure .
Zukünftige Richtungen
While there is currently limited information on the future directions of Ranelic acid strontium salt hydrate, research into inorganic salt hydrates that undergo reversible solid–gas thermochemical reactions can be used for thermal energy storage in buildings . This could potentially open up new applications for Ranelic acid strontium salt hydrate in the future.
Biochemische Analyse
Biochemical Properties
Ranelic acid strontium salt hydrate plays a significant role in biochemical reactions related to bone metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the calcium-sensing receptor (CaR), which is crucial for maintaining calcium homeostasis. The compound also influences the activity of osteoblasts and osteoclasts, the cells responsible for bone formation and resorption, respectively . By modulating these interactions, ranelic acid strontium salt hydrate promotes bone formation and inhibits bone resorption, leading to an overall increase in bone mass.
Cellular Effects
Ranelic acid strontium salt hydrate has profound effects on various types of cells and cellular processes. In osteoblasts, it enhances replication, differentiation, and collagen synthesis, which are essential for bone formation . In osteoclasts, it inhibits differentiation and reduces bone-resorbing activity . Additionally, the compound affects cell signaling pathways, such as the RANK/RANKL/OPG pathway, which is critical for bone remodeling. It also influences gene expression related to bone metabolism, thereby promoting a balance between bone formation and resorption .
Molecular Mechanism
The molecular mechanism of ranelic acid strontium salt hydrate involves several key processes. It binds to the calcium-sensing receptor (CaR) on osteoblasts, stimulating their activity and promoting bone formation . Simultaneously, it inhibits the receptor activator of nuclear factor-kappa B ligand (RANKL) on osteoclasts, reducing their bone-resorbing activity . This dual action mechanism helps in maintaining bone density and strength. Additionally, ranelic acid strontium salt hydrate modulates gene expression by influencing transcription factors and signaling pathways involved in bone metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ranelic acid strontium salt hydrate have been observed to change over time. The compound is stable under standard storage conditions and maintains its efficacy over extended periods . Long-term studies have shown that it continues to promote bone formation and inhibit bone resorption, leading to sustained improvements in bone density . Its effects may diminish if the compound degrades or if there are changes in its formulation.
Dosage Effects in Animal Models
The effects of ranelic acid strontium salt hydrate vary with different dosages in animal models. At lower doses, the compound effectively increases bone mass and improves bone strength without significant adverse effects . At higher doses, it may cause toxicity and adverse effects such as gastrointestinal disturbances and renal impairment . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ranelic acid strontium salt hydrate is involved in several metabolic pathways related to bone metabolism. It interacts with enzymes such as alkaline phosphatase, which plays a role in bone mineralization . The compound also affects metabolic flux by modulating the levels of various metabolites involved in bone formation and resorption . These interactions help in maintaining a balance between bone formation and resorption, promoting overall bone health.
Transport and Distribution
The transport and distribution of ranelic acid strontium salt hydrate within cells and tissues are mediated by various transporters and binding proteins. The compound is absorbed in the gut and transported to the bone tissue, where it accumulates and exerts its effects . It is distributed throughout the body, with a high affinity for bone tissue, which ensures its targeted action on bone metabolism .
Subcellular Localization
Ranelic acid strontium salt hydrate is localized primarily in the bone tissue, where it interacts with osteoblasts and osteoclasts . Within these cells, it is directed to specific compartments such as the endoplasmic reticulum and mitochondria, where it influences cellular functions related to bone metabolism . The compound’s subcellular localization is crucial for its activity and effectiveness in promoting bone health.
Eigenschaften
IUPAC Name |
distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O8S.H2O.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);1H2;;/q;;2*+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBBXBBUNMMNSU-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.[Sr+2].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O9SSr2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyl-octanoyl]-Ala-Glu-Phe-OH](/img/structure/B1495939.png)
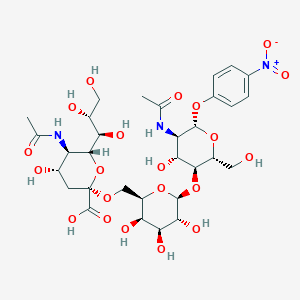
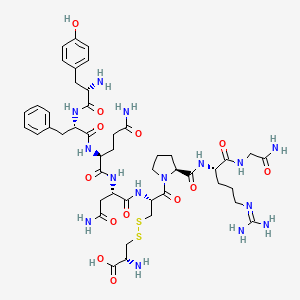

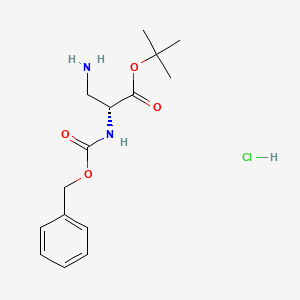
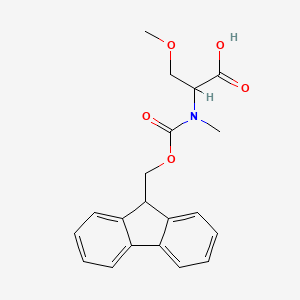

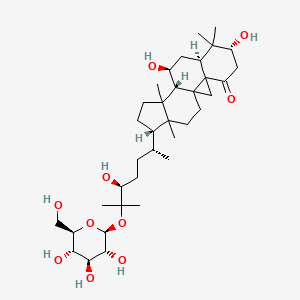
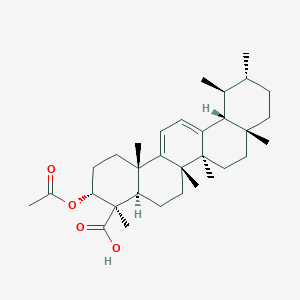

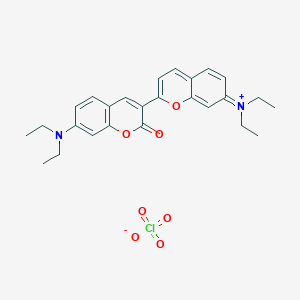
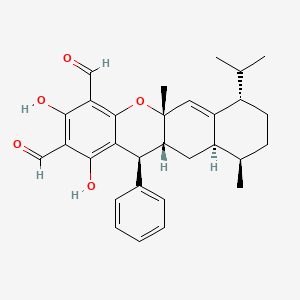
![[(1R,2S,3S,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-2,4,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B1496005.png)
